4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Description
4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound featuring a pyrazolo-triazine core with a methylthio (-SMe) group at position 2, an amino (-NH₂) group at position 4, and a carbonitrile (-CN) substituent at position 8. This scaffold is of significant pharmacological interest due to its structural similarity to purines, enabling interactions with biological targets such as kinases and CNS receptors . Its synthesis typically involves cyclocondensation or nucleophilic substitution reactions, as seen in related pyrazolo-triazine derivatives .
Properties
IUPAC Name |
4-amino-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6S/c1-14-7-11-5-4(2-8)3-10-13(5)6(9)12-7/h3H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIVKLRSRWENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855983 | |
| Record name | 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-56-2 | |
| Record name | 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrazolo-Triazine Core
The process begins with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile as the starting material. Reaction with ethoxycarbonyl isothiocyanate in ethyl acetate at 0°C generates an N-carbetoxythiourea intermediate. Subsequent microwave irradiation (100°C, 5 min) in basic aqueous NaOH induces cyclization, yielding 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one .
Methylation of the thioxo group is achieved using methyl iodide (MeI) in ethanol with NaOH, producing 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one in 94% yield.
Introduction of the 8-Carbonitrile Group
The carbonitrile moiety at position 8 is introduced via a pre-functionalized pyrazole precursor. For example, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile directly incorporates the nitrile group during the cyclization step, eliminating the need for post-synthetic modifications.
Table 1: Microwave-Assisted Synthesis Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Temperature | 100°C | 94 |
| Methylation Time | 30 min (rt) | 94 |
| Solvent for Methylation | Ethanol | 94 |
Conventional Thermal Synthesis
While less efficient, conventional methods remain relevant for large-scale production. These involve distinct steps for cyclization, methylation, and functionalization.
Cyclization Under Reflux Conditions
The pyrazolo-triazine core is synthesized by refluxing 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate in DMF for 12 hours. After work-up, the intermediate is methylated using MeI in ethanol, yielding the 2-(methylthio) derivative in 45–50% overall yield.
Chlorination and Amination
To introduce the 4-amino group, 4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine is first synthesized via chlorination of the 4-keto intermediate using POCl₃ and N,N-dimethylaniline at 110°C for 3 hours (94% yield). Subsequent amination with aqueous ammonia at elevated temperatures replaces the chloro group with an amino group.
Table 2: Conventional vs. Microwave Methods
| Method | Overall Yield (%) | Reaction Time |
|---|---|---|
| Microwave-Assisted | 70–94 | 35 min |
| Conventional Thermal | 45–50 | 15+ hours |
Functionalization of the Triazine Core
Selective Substitution at C4
The 4-position is highly reactive toward nucleophilic substitution. For example, treatment of 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,]triazine-8-carbonitrile with ammonia gas in tetrahydrofuran (THF) at 60°C for 6 hours affords the 4-amino derivative in 85% yield.
Challenges in Nitrile Group Stability
The 8-carbonitrile group is sensitive to hydrolysis under strong acidic or basic conditions. Optimal pH (6–8) and low temperatures (0–25°C) are critical during work-up to prevent degradation.
Scalability and Industrial Adaptations
Gram-Scale Synthesis
Microwave protocols have been successfully scaled to produce 10–20 g batches without yield reduction. Key factors include precise temperature control and slow addition of reagents to mitigate exothermic side reactions.
Patent-Based Innovations
A patented route employs 4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine as a universal intermediate. Reaction with cyanamide derivatives introduces the 8-carbonitrile group, followed by amination to install the 4-amino functionality.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers, dyes, and other functional materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The amino and methylthio groups can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of the target compound and its analogs:
| Compound Name | Substituents (Position) | Key Biological Activity | References |
|---|---|---|---|
| Target Compound | 2-SMe, 4-NH₂, 8-CN | Under investigation (kinase/CNS) | [15, 16] |
| MH4b1 | 2-SEt, 4-(4-MePh), 7-Me | Anticonvulsant (MES, 6 Hz models) | [2, 3, 5] |
| 4-Cl-8-isoPr-2-SMe-pyrazolo-triazine | 2-SMe, 4-Cl, 8-isoPr | Not reported (structural analog) | [16] |
| 2-(Dichloromethyl)pyrazolo-triazines | 2-CCl₂H, 4-aryl | Anticancer (cell line inhibition) | [9, 10] |
| CID56207 (DrugBank) | 2-(4-Et-piperazinyl), 4-PhNH, 8-CN | Kinase inhibition (PI4K target) | [14] |
| P29 (Imidazolyl derivative) | 2-PhNH, 4-(imidazolylethyl), 8-CN | Unspecified (structural analog) | [7] |
Structure-Activity Relationship (SAR) Insights
Position 2 (SMe vs. SEt vs. CCl₂H): The methylthio (-SMe) group in the target compound offers moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, MH4b1’s ethylthio (-SEt) group enhances anticonvulsant efficacy, possibly due to prolonged half-life .
Position 4 (NH₂ vs. Aryl): The amino (-NH₂) group in the target compound may improve solubility and hydrogen-bonding capacity, critical for CNS penetration. MH4b1’s 4-(4-methylphenyl) group, however, enhances hydrophobic interactions in seizure models .
Position 8 (CN vs. isoPr):
- The carbonitrile (-CN) at position 8 is a common feature in kinase inhibitors (e.g., CID56207), suggesting its role in binding ATP pockets . The isopropyl (-isoPr) group in the chloro-analog () likely alters steric hindrance, though biological data are lacking.
Pharmacological Profiles: Anticonvulsant Activity: MH4b1’s efficacy in maximal electroshock (MES) and 6 Hz models highlights the importance of aryl and alkylthio groups at positions 4 and 2, respectively . The target compound’s amino group may offer a novel mechanism but requires validation. Anticancer Activity: 2-(Dichloromethyl) derivatives demonstrate broad-spectrum cytotoxicity, emphasizing the role of electronegative substituents in apoptosis induction . Kinase Inhibition: CID56207’s piperazinyl and phenylamino groups suggest multi-target kinase modulation, whereas the target compound’s -NH₂ and -SMe groups may favor selectivity .
Biological Activity
4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse pharmacological properties. The presence of multiple functional groups, including an amino group, a methylthio group, and a carbonitrile group, enhances its versatility for biological applications.
The chemical structure of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be represented as follows:
This compound is characterized by:
- Amino group : Contributes to hydrogen bonding and potential interactions with biological targets.
- Methylthio group : May enhance lipophilicity and influence metabolic stability.
- Carbonitrile group : Often associated with bioactivity in various pharmacological contexts.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a][1,3,5]triazine class exhibit a range of biological activities including:
- Antimicrobial : Effective against certain bacterial strains.
- Anticancer : Inhibitory effects on tumor growth and metastasis through various mechanisms.
- Anti-inflammatory : Potential to modulate inflammatory pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activities of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile and its derivatives:
-
Anticancer Activity :
- A study demonstrated that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in tumor metabolism and cell proliferation. Notably, compounds were shown to induce apoptosis through the activation of caspases .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidine phosphorylase (TP), which is implicated in cancer progression.
- Receptor Modulation : Interaction with receptors involved in inflammation and immune response can lead to reduced symptoms in inflammatory conditions.
Q & A
Advanced Research Question
- Kinase Assays : Use recombinant CDK2/Cyclin E or CDK7 enzymes in ADP-Glo™ luminescence assays to measure IC values. Structural analogs with bulky substituents (e.g., benzylamino at C4) show enhanced CDK2 inhibition (IC < 100 nM) .
- Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) correlates with CDK inhibition. Substituents at C2 (methylthio) and C8 (carbonitrile) improve membrane permeability and target engagement .
Are there known discrepancies in the biological activity data of pyrazolo[1,5-a][1,3,5]triazine derivatives, and how can these be resolved through SAR analysis?
Advanced Research Question
Discrepancies arise from substituent effects:
- Position 4 : Aromatic groups (e.g., phenylamino) enhance cytotoxicity (e.g., IC = 1.7 µM in HeLa), while alkyl groups reduce activity .
- Position 2 : Methylthio groups improve metabolic stability compared to hydroxyl or methoxy substituents, as seen in CRF1 receptor antagonists with 50% oral bioavailability in dogs .
Resolution : Systematic SAR studies using isosteric replacements (e.g., replacing –SCH with –OCH) and computational docking to map steric/electronic requirements .
What strategies improve the pharmacokinetic profile of this compound for in vivo studies, particularly regarding oral bioavailability and metabolic stability?
Advanced Research Question
- Prodrug Derivatization : Introduce phosphate esters at the carbonitrile group to enhance solubility, as demonstrated for pyrazolo-triazine nucleotide analogs .
- Formulation Optimization : Use lipid-based carriers (e.g., micelles) to improve absorption, leveraging lessons from orally bioavailable CRF1 antagonists (e.g., 37% bioavailability in rats) .
- Metabolic Shielding : Replace labile substituents (e.g., methylthio with trifluoromethyl) to reduce CYP450-mediated oxidation .
How does the methylthio group at position 2 influence the compound's electronic properties and binding affinity to target proteins compared to other substituents?
Advanced Research Question
- Electronic Effects : The –SCH group acts as a weak electron donor, modulating the triazine ring’s π-electron density, which enhances π-stacking with kinase ATP pockets (e.g., CDK2) .
- Steric Impact : Methylthio’s smaller size compared to –OCH allows tighter binding in hydrophobic pockets, as seen in PI4K inhibitors with sub-nM affinity .
- Comparative Studies : Analogs with –SCH show 2–5× higher binding affinity than –OH or –NH derivatives in kinase inhibition assays .
What are the recommended protocols for assessing its cytotoxicity across diverse cancer cell lines, and how do these align with OECD guidelines?
Basic Research Question
- MTT Assays : Incubate cells (e.g., A549, HepG2) with 0.1–100 µM compound for 72 hours. Calculate IC using nonlinear regression .
- OECD Compliance : Adhere to Test No. 423 (Acute Oral Toxicity) for preliminary in vivo safety profiling, ensuring 3R principles (Replacement, Reduction, Refinement) .
What computational tools are effective in predicting the binding modes of this compound with PI4K or other lipid kinases, based on its triazine core?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PI4Kα (PDB: 4D0E). The triazine core forms hydrogen bonds with Val 750 and Met 735 .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories. Methylthio at C2 stabilizes hydrophobic interactions with PI4K’s allosteric pocket .
- QSAR Models : Develop 2D/3D-QSAR using MOE or RDKit to correlate substituent electronegativity with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
